({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic molecule that features a cyclopropyl group, a benzyloxy group, and a pyrazole ring substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst.
Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group with benzyl chloride in the presence of a base.
Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Attachment of the Dioxaborolane Moiety: This is typically done through a borylation reaction using a boronic acid or ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can act as a Lewis acid, facilitating interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-Pyrazoleboronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: is unique due to the combination of its cyclopropyl, benzyloxy, and dioxaborolane groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[[1-(phenylmethoxymethyl)cyclopropyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BN2O3/c1-19(2)20(3,4)27-22(26-19)18-12-23-24(13-18)15-21(10-11-21)16-25-14-17-8-6-5-7-9-17/h5-9,12-13H,10-11,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPLDERBVKFAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(CC3)COCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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